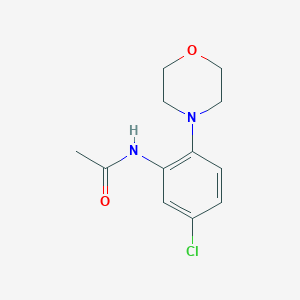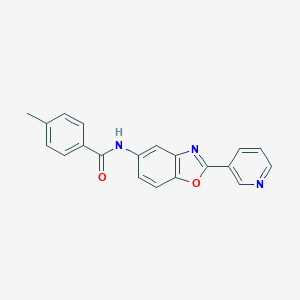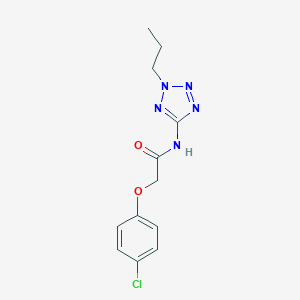
2-Cyano-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(2-thienylmethyl)acetamide is an organic compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a cyano group (-CN) and a thienylmethyl group attached to an acetamide backbone, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(2-thienylmethyl)acetamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2-thienylmethyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of cyanoacetylation and the use of efficient catalytic systems can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-(2-thienylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(2-thienylmethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can undergo nucleophilic addition, while the thienylmethyl group can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(cyano-2-thienylmethyl)acetamide: Similar structure but with a chlorine atom instead of a hydrogen atom.
2-Cyanoacetamide: Lacks the thienylmethyl group, making it less versatile in certain reactions.
Uniqueness
2-Cyano-N-(2-thienylmethyl)acetamide is unique due to the presence of both the cyano and thienylmethyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of heterocyclic compounds with potential biological activities .
Eigenschaften
IUPAC Name |
2-cyano-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUSPUIOGRNHSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350604.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide](/img/structure/B350609.png)
![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B350610.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350614.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B350620.png)

![N-[4-[(4-fluorobenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B350630.png)

![2-(4-isopropylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B350639.png)



